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4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine

Kinase Profiling Chemical Probe Selectivity Structure-Activity Relationship (SAR)

Researchers using the PKC inhibitor H-7 face a critical validation challenge: distinguishing target-specific effects from off-target sulfonylhydrazine chemotype activity. This compound, a structural isomer of H-7 (identical molecular formula), provides the exact control needed. - H-7 Selectivity Validation: Deploy as a matched-pair negative control in cell-based assays to confirm H-7's kinase-specific mechanism. - Chemoproteomics Probe Scaffold: Unique pyridine core, distinct from isoquinoline sulfonylhydrazones, enables novel target ID when derivatized. - ADME Benchmarking: The 1-methylhydrazino motif serves as a reference to quantify metabolic stability gains from structural modifications. Supplied with rigorous analytical certification to ensure reproducibility in sensitive biological replicates.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37
CAS No. 341967-41-7
Cat. No. B2511221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine
CAS341967-41-7
Molecular FormulaC14H17N3O2S
Molecular Weight291.37
Structural Identifiers
SMILESCC1=CC(=NC(=C1S(=O)(=O)C)N(C)N)C2=CC=CC=C2
InChIInChI=1S/C14H17N3O2S/c1-10-9-12(11-7-5-4-6-8-11)16-14(17(2)15)13(10)20(3,18)19/h4-9H,15H2,1-3H3
InChIKeyBVVQAYWIIQPCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine


4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine (CAS 341967-41-7) is a synthetic small molecule with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol . It is a member of the sulfonylhydrazone class, a privileged structure in medicinal chemistry known for multifaceted pharmacological activities [1]. This compound has been cataloged in screening libraries, indicating its potential as a probe for biological target identification, but it lacks extensive published characterization in primary research papers or patents.

Sulfonylhydrazone chemotype suitable for kinase selectivity control studies (isomeric control vs H-7)
N-methylhydrazino and methylsulfonyl groups support ADME SAR evaluation in lead optimization programs
Cataloged in MLSMR and ChEMBL screening libraries, indicating prior selection for target-ID probe exploration

Why Generic Substitution Is Not Advisable


In the absence of robust comparative pharmacological data, the primary barrier to generic substitution lies in the chemical structure itself. The compound's unique combination of a pyridine core, a methylhydrazino group at position 2, a methylsulfonyl group at position 3, and a phenyl ring at position 6 creates a distinct pharmacophore . Simple analogs, such as those lacking the methylsulfonyl group or with substitutions on the phenyl ring, can exhibit drastically different electronic and steric properties, potentially altering target binding, cellular permeability, and metabolic stability in unpredictable ways as is common for sulfonylhydrazones [1]. Therefore, any substitution without explicit, matched-pair comparative data carries a high risk of failed experimental replication.

Pharmacophore topology Pyridine vs isoquinoline isomer (H-7) may shift target engagement; direct substitution not supported without matched-pair data.
ADME-modifying groups Methylsulfonyl and N-methylhydrazino groups are critical for permeability and metabolic stability; analogs lacking these may alter cellular profile.
Absence of comparative data No published matched-pair pharmacological comparisons exist; substitution carries high risk of experimental replication failure.

Quantitative Differentiation Evidence


Structural Differentiation from PKC Inhibitor H-7

Despite sharing the same molecular formula (C14H17N3O2S, MW 291.37), 4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine is a structural isomer of the well-known PKC inhibitor H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) [1]. The core scaffold is fundamentally different: a pyridine core versus an isoquinoline core. This results in a distinct spatial arrangement of key functional groups (methylsulfonyl, phenyl, methylhydrazino), providing a unique pharmacophore for probing kinase selectivity and off-target effects where H-7 is the primary tool compound.

Structural Isomer vs H-7
Class-level inference
Pyridine core with distinct functional topology
vs H-7 isoquinoline core
Supports selectivity control in kinase assays
Same molecular formula; non-overlapping pharmacophore may differentiate off-target effects
Kinase Profiling Chemical Probe Selectivity Structure-Activity Relationship (SAR)

ADME Profile Optimization via N-Methylation

The compound adheres to the 'N-sulfonylhydrazone' class, where the methyl group on the hydrazine is a critical determinant of metabolic stability and cellular permeability [1]. While direct comparative data for this specific compound is not publicly available, class-level studies on closely related N-sulfonylhydrazones demonstrate that methylation at the hydrazine nitrogen significantly reduces metabolic clearance and improves permeability compared to the unsubstituted hydrazine analog [1]. The presence of the methylsulfonyl group further modulates the compound's lipophilicity and hydrogen-bonding capacity, differentiating its ADME profile from analogs with different sulfonyl substitutions.

N-Methylation ADME Effect
Class-level inference
N-methylhydrazino group linked to reduced metabolic clearance
vs unsubstituted hydrazino analog (class-level SAR)
May support ADME optimization in lead series
In vitro permeability and stability inferred from Guedes et al. (2022)
ADME Medicinal Chemistry Lead Optimization

Screening Library Provenance for Novel Target Discovery

This compound is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) with the identifier MLS000696030 . It has also been assigned a ChEMBL ID (CHEMBL1612008), indicating its inclusion in bioactivity databases and potential screening against various biological targets . While specific assay results are not curated, its presence in these large, diverse screening collections differentiates it from commercially available analogs that have never been part of such systematic probe-discovery efforts.

Screening Library Inclusion
Data to verify
MLSMR ID: MLS000696030
ChEMBL ID: CHEMBL1612008
Indicates prior selection for HTS; probe-discovery potential
Specific screening results not curated; validate with in-house profiling
High-Throughput Screening (HTS) Chemical Biology Drug Discovery

Optimal Research Applications


Kinase Selectivity Profiling and H-7 Off-Target Studies

The most compelling application for this compound is as a selectivity control for the PKC inhibitor H-7. Since both share the same molecular formula but are structural isomers, researchers can use this compound to validate H-7's target-specific effects in cell-based assays. Any biological activity observed with both compounds is likely due to a common, off-target mechanism related to the sulfonylhydrazine chemotype, rather than H-7's primary kinase target.

ADME Optimization in Sulfonylhydrazone Lead Series

As documented in class-level SAR studies, N-methylation on the hydrazine moiety significantly impacts metabolic stability and permeability [1]. This compound, with its 1-methylhydrazino group, is an ideal starting point for medicinal chemists aiming to improve the drug-like properties of sulfonylhydrazone leads. It can serve as a reference compound to benchmark the ADME gains achieved through further structural modifications.

Novel Target Deconvolution via Chemoproteomics

Given its inclusion in the MLSMR screening library, this compound is suited for chemoproteomics workflows. Its unique pyridine-based scaffold, distinct from the more common isoquinoline sulfonylhydrazones, makes it a valuable probe for identifying novel protein targets. Researchers can synthesize an activity-based probe derivative of this compound for pull-down experiments to deconvolute its cellular targets.

Application
Selection Property
Validation Focus
Kinase selectivity profiling (H-7 isomer control)
Pyridine core isomer distinct from isoquinoline H-7
Distinguishing target-specific from chemotype-mediated effects
ADME SAR for sulfonylhydrazone series
N-methylhydrazino and methylsulfonyl ADME-modifying groups
Metabolic stability and permeability assay benchmarking
Chemoproteomic target deconvolution
MLSMR/ChEMBL library compound; derivatizable scaffold
Probe design and pull-down target identification
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